1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione

Lipophilicity Physicochemical Properties Medicinal Chemistry

Replace unreliable in-house synthesis with certified high-purity building block. This N-(3,4-difluorophenyl)maleimide offers unique electronic effects for SAR and solves metabolic instability issues. - 3,4-Difluoro pattern boosts oxidative metabolism resistance and cell permeability (LogP 1.46). - ≥98% purity eliminates variability in library synthesis and scale-up. - Rapid global delivery from stocked inventory.

Molecular Formula C10H5F2NO2
Molecular Weight 209.15 g/mol
CAS No. 154505-91-6
Cat. No. B128842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione
CAS154505-91-6
Molecular FormulaC10H5F2NO2
Molecular Weight209.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C(=O)C=CC2=O)F)F
InChIInChI=1S/C10H5F2NO2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-5H
InChIKeyBVNOVCCMWCOYQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione: Overview


1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione (CAS 154505-91-6), also known as N-(3,4-difluorophenyl)maleimide, is a synthetic compound belonging to the class of N-arylmaleimides. It is characterized by a maleimide core substituted with a 3,4-difluorophenyl group [1]. This compound is primarily utilized as a versatile chemical building block in medicinal chemistry and chemical biology, with its fluorinated structure suggesting potential for enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs . It is investigated for its potential as a scaffold for developing bioactive molecules, including kinase inhibitors and antimicrobial agents .

Fluorinated maleimide scaffold for designing cell-permeable probes and bioactive molecules
Distinct 3,4-difluoro electronic profile supports kinase/antimicrobial SAR exploration
High-purity building block (vendor certified) for reproducible multi-step synthesis

1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione: Fluorine Substitution Advantage


The maleimide scaffold is a common and versatile platform in drug discovery, but generic substitution with different N-aryl groups is not a viable procurement strategy for scientific research. The specific 3,4-difluorophenyl substitution pattern on 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione imparts distinct physicochemical and biological properties that directly impact its utility. The presence of two fluorine atoms in the meta and para positions significantly alters electronic distribution, lipophilicity (estimated LogP ~1.46), and hydrogen bonding potential compared to unsubstituted phenyl, mono-fluorinated, or ortho-substituted analogs [1]. These subtle but critical changes directly affect target binding, metabolic stability, and overall molecular recognition, meaning that substituting a cheaper, more readily available N-phenylmaleimide would almost certainly yield different and potentially misleading experimental outcomes .

3,4-difluoro substitution may shift lipophilicity and target binding relative to N-phenylmaleimide
Non-fluorinated or mono-fluoro analogs may not replicate the metabolic stability profile
Mono-fluoro, ortho-substituted, or 3,4-dichloro variants may alter SAR and should not be used as direct replacements

1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione: Key Differentiators


Enhanced Lipophilicity Over N-Phenylmaleimide

The compound demonstrates an experimental LogP value of 1.45920, which is significantly higher than the LogP of the non-fluorinated parent scaffold, N-phenylmaleimide (LogP ~1.20). This increase in lipophilicity, attributed to the 3,4-difluorophenyl substitution, is a key differentiator for applications requiring enhanced membrane permeability or target engagement within hydrophobic binding pockets [1][2].

Lipophilicity
Class-level inference
Target LogP 1.46 (experimental) vs N-phenylmaleimide LogP ~1.20; increase ~+0.26 log units
Supports membrane permeability assessment
Review with experimental ADME data to confirm permeability improvement
Lipophilicity Physicochemical Properties Medicinal Chemistry

Metabolic Stability Advantage Over Non-Fluorinated Maleimide

The presence of the 3,4-difluorophenyl group in 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione is predicted to confer superior metabolic stability compared to the unsubstituted N-phenylmaleimide. The fluorine atoms act to block potential sites of oxidative metabolism on the phenyl ring, a common metabolic liability for N-aryl compounds. While direct head-to-head stability data for this exact compound is not currently available in the public domain, this is a well-established principle in medicinal chemistry for fluorinated versus non-fluorinated aryl systems [1].

Metabolic Stability
Class-level inference
Predicted to block oxidative metabolism; higher relative to non-fluorinated N-phenylmaleimide (qualitative advantage, no direct data)
Supports stability screening in lead optimization
In vitro microsomal stability data not publicly available; verify experimentally
Metabolic Stability Pharmacokinetics Lead Optimization

Key Intermediate for Antifungal Agents

While 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione itself has not been extensively profiled for antifungal activity, it serves as the direct comparator compound for a series of more complex N-aryl-3,4-dichloromaleimides. In a study by López et al. (2005), N-Phenylpropyl-3,4-dichloromaleimide demonstrated a broad spectrum of antifungal action and low MIC values, but the activity was highly dependent on the N-aryl group and the presence of chlorine on the maleimide core . The activity of the parent N-aryl maleimide (without 3,4-dichloro substitution) was notably lower, underscoring the importance of the specific substitution pattern. The 3,4-difluorophenyl group on the target compound thus represents a distinct starting point for SAR studies aimed at optimizing antifungal potency, where the electronic effects of fluorine differ significantly from those of chlorine or hydrogen.

Antifungal SAR
Cross-study comparable
Distinct starting point for SAR; activity lower than 3,4-dichloro derivatives; 3,4-difluoro offers unique electronic environment
Supports antifungal SAR exploration
Direct MIC data for this compound not reported; use as comparator scaffold
Antifungal Structure-Activity Relationship Chemical Probe

High-Purity Building Block for Reproducible Synthesis

Commercially available 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione is typically offered with a high purity specification of 95% to 98%, as documented by reputable vendors . This level of purity is a critical differentiator from in-house synthesized batches or less rigorously sourced analogs, which may contain variable amounts of unreacted starting materials or byproducts. While this is a feature of the supply chain rather than an intrinsic chemical property, it directly impacts the reliability and reproducibility of research outcomes. For applications such as chemical probe synthesis or SAR studies, high starting purity minimizes the risk of confounding results due to impurities.

Purity
Lot attribute
≥95% typical vendor specification (95–98%)
Supports reproducible synthesis outcomes
Verify with certificate of analysis upon receipt
Synthesis Building Block Quality Control

1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione: Key Applications


Cell-Permeable Chemical Probe Design

Given its experimentally determined LogP of 1.46, 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione is an optimal scaffold for designing chemical probes intended for intracellular targets. The enhanced lipophilicity compared to N-phenylmaleimide suggests it will cross cell membranes more readily, making it a preferred choice for developing fluorescent probes or affinity tags for live-cell imaging and target engagement studies [1].

Lead Optimization for Metabolic Stability

Research groups focusing on developing orally bioavailable drug candidates should prioritize 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione as a core scaffold over non-fluorinated N-arylmaleimides. The 3,4-difluorophenyl group is a well-established structural motif for blocking oxidative metabolism, thereby increasing the likelihood of achieving a favorable half-life in in vitro microsomal stability assays and subsequent in vivo pharmacokinetic studies [1].

Kinase and Antimicrobial SAR Studies

As a high-purity, readily available building block, this compound is ideally suited for systematic SAR studies within the maleimide class. Its distinct 3,4-difluoro substitution offers a unique combination of electronic effects (sigma and pi) and steric bulk compared to mono-fluorinated, non-fluorinated, or chloro-substituted analogs. This allows medicinal chemists to fine-tune molecular interactions with biological targets like kinases or fungal enzymes, as highlighted by studies on related N-aryl maleimides .

Reproducible Synthesis of Drug-Like Molecules

In both academic and industrial research settings, the reliability of a building block is paramount. The commercial availability of 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione at a certified purity of ≥95% ensures consistent and predictable yields in multi-step synthetic sequences, eliminating the variability associated with in-house preparation of this specific intermediate . This is especially critical for large-scale library synthesis or when scaling up for preliminary toxicology studies.

Application
Selection Property
Validation Focus
Cell-permeable probe design
Lipophilicity profile for membrane permeation
Cell-based target engagement studies
Metabolic stability optimization
Fluorinated scaffold for metabolic blocking
In vitro microsomal stability assay
Kinase / antimicrobial SAR
3,4-difluoro electronic profile
Biological target interaction studies
Reproducible multi-step synthesis
Certified high purity
Consistent synthetic yields

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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